

Quantifying Chymotrypsin Activity with a Fluorogenic Substrate: An Application Note and Protocol

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Compound of Interest

Compound Name: *Suc-Ala-Ala-Phe-AMC*

Cat. No.: *B1359841*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

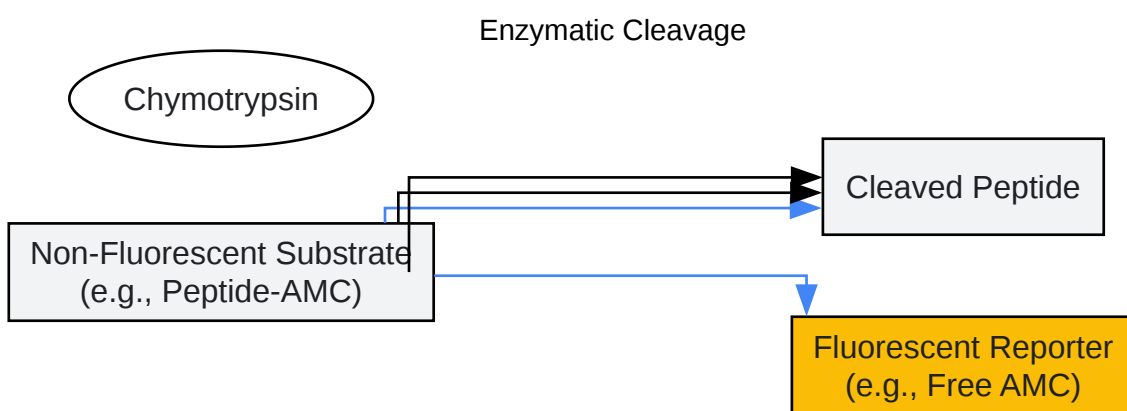
Chymotrypsin is a crucial serine protease involved in the digestion of proteins in the digestive system.^[1] It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is later activated in the small intestine.^[1] Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of large hydrophobic or aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.^{[1][2]} The accurate measurement of chymotrypsin activity is vital for various research areas, including understanding digestive physiology, studying enzyme kinetics, and screening for potential inhibitors in drug discovery programs.

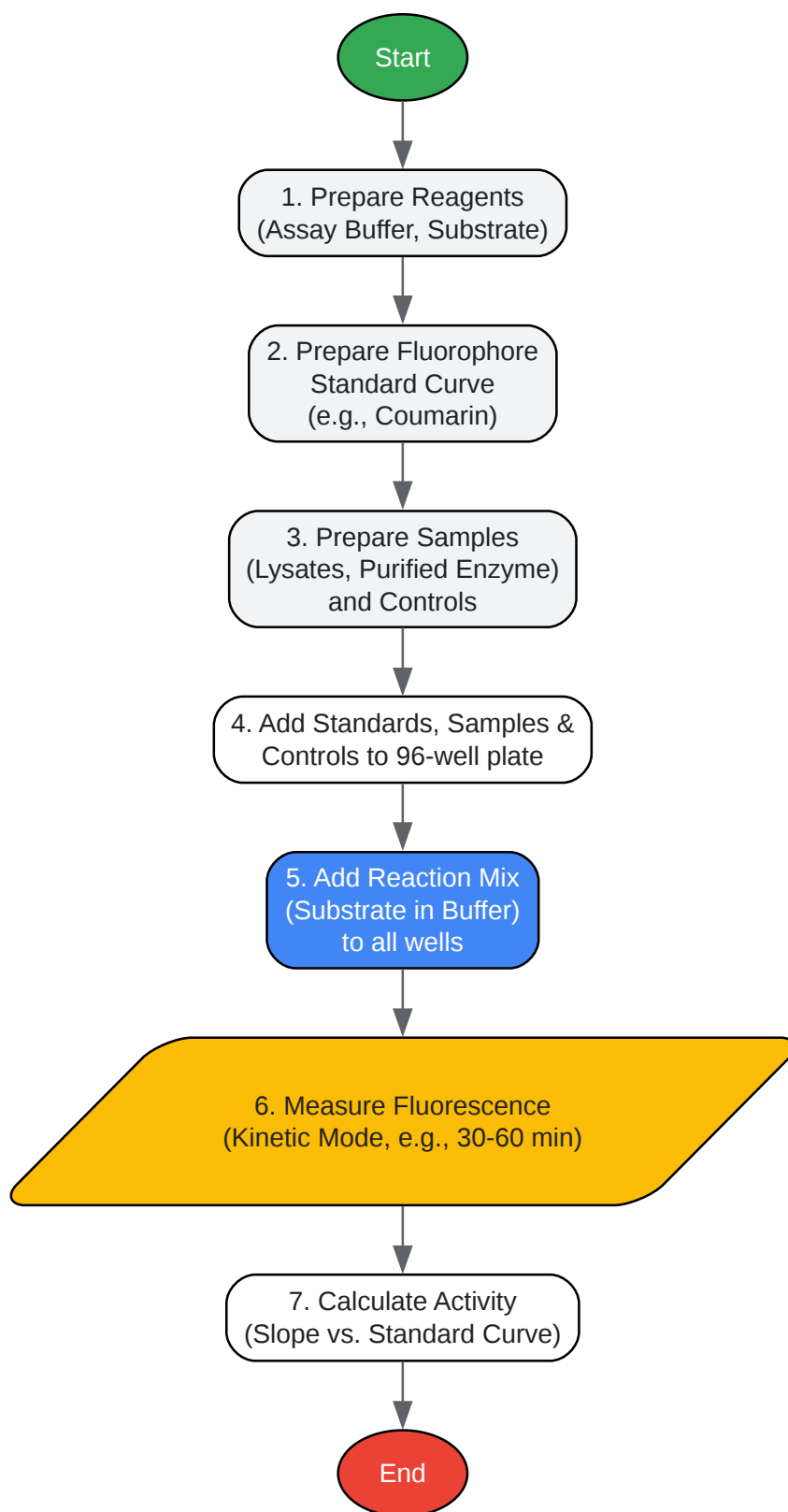
This application note provides a detailed protocol for quantifying chymotrypsin activity using a sensitive and continuous kinetic assay based on a fluorogenic substrate. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a wider dynamic range.

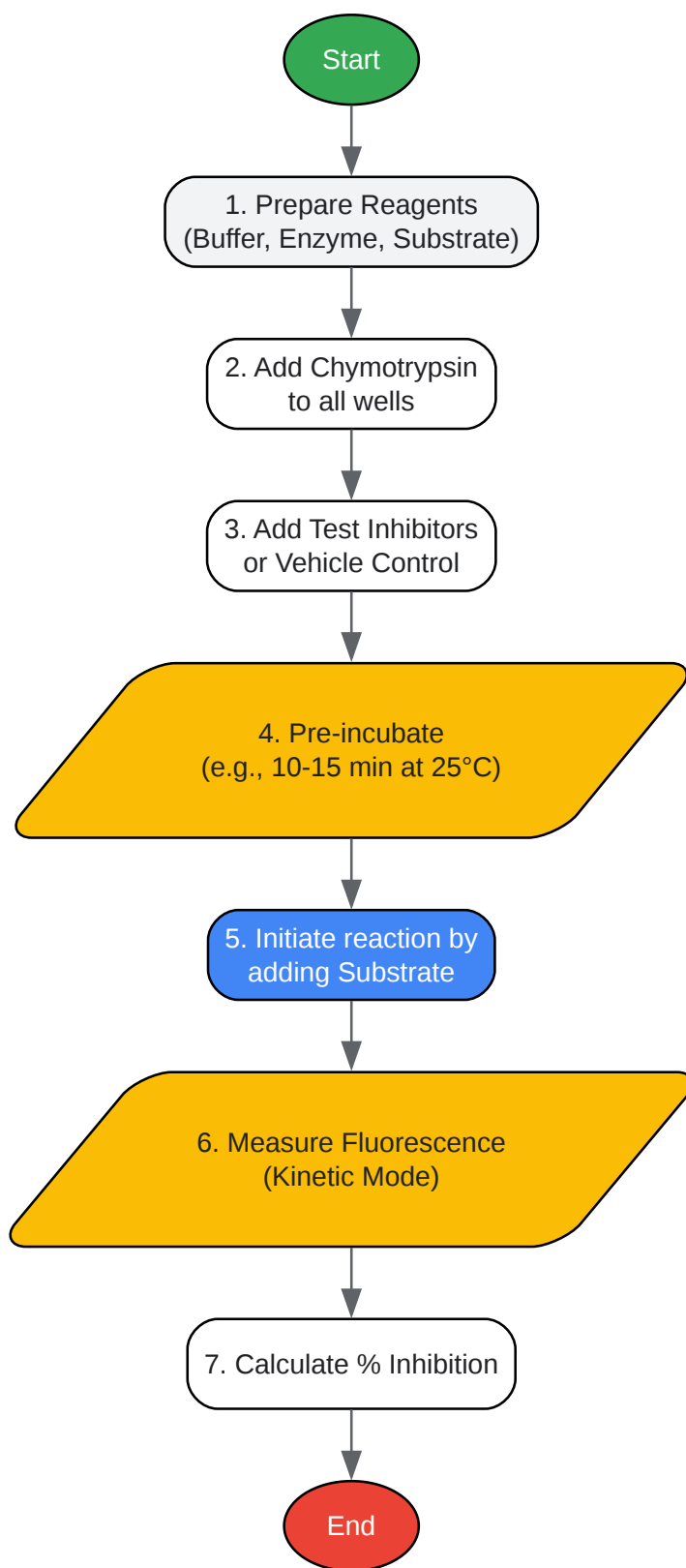
Assay Principle

The fluorometric assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by chymotrypsin. This substrate consists of a chymotrypsin-specific peptide sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 2-

aminoacridone (2-AA).^[3]^[4] In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon enzymatic cleavage by chymotrypsin, the fluorophore is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the chymotrypsin activity in the sample. This allows for a continuous, real-time measurement of enzyme kinetics.^[3]







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References

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- 3. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
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